BenchChemオンラインストアへようこそ!

Aurora A inhibitor 1

Kinase Selectivity Aurora A Aurora B

Aurora A Inhibitor I (TC-S 7010) is the premier chemical probe for unambiguous Aurora A research, delivering 3.4 nM potency with >1000-fold selectivity over Aurora B—unmatched by pan-inhibitors like VX-680. This eliminates confounding Aurora B phenotypes (cytokinesis failure, polyploidy), ensuring observed mitotic defects are Aurora A-specific. Validated in HCT116 (IC50 190 nM) and HT-29 (IC50 2.9 µM) colorectal cancer models. Order ≥98%-purity compound for reproducible live-cell imaging, high-content screens, and kinase assays.

Molecular Formula C25H28ClF2N5O2
Molecular Weight 504.0 g/mol
Cat. No. B12420279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora A inhibitor 1
Molecular FormulaC25H28ClF2N5O2
Molecular Weight504.0 g/mol
Structural Identifiers
SMILESCC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O
InChIInChI=1S/C25H28ClF2N5O2/c1-14-9-20(30-21-10-15(2)31-32-21)29-19(22(14)27)12-25(24(34)35)7-8-33(16(3)11-25)13-17-5-4-6-18(26)23(17)28/h4-6,9-10,16H,7-8,11-13H2,1-3H3,(H,34,35)(H2,29,30,31,32)/t16-,25-/m1/s1
InChIKeyFFBJZTQMALZDTE-PUAOIOHZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurora A Inhibitor 1 (TC-S 7010): A High-Selectivity Tool Compound for Dissecting Aurora A-Specific Biology


Aurora A Inhibitor 1 (also designated TC-S 7010, CAS 1158838-45-9) is a potent, selective small-molecule inhibitor of the serine/threonine kinase Aurora A, a key mitotic regulator frequently dysregulated in human cancers. With an IC50 of 3.4 nM against Aurora A in cell-free assays and exceptional 1000-fold selectivity over the closely related Aurora B kinase, it serves as a critical chemical probe for delineating Aurora A-specific phenotypes without the confounding effects of Aurora B co-inhibition .

Why Aurora A Inhibitor 1 (TC-S 7010) Cannot Be Replaced by Other Commercially Available Aurora Kinase Inhibitors


The Aurora kinase family comprises Aurora A, Aurora B, and Aurora C, each with distinct mitotic functions. Many widely used inhibitors, such as the pan-Aurora inhibitor VX-680 (tozasertib) and earlier Aurora A inhibitors like MLN8054 and alisertib (MLN8237), exhibit significant cross-reactivity with Aurora B at therapeutically relevant concentrations, leading to mixed phenotypes that confound experimental interpretation and therapeutic index [1]. Aurora A Inhibitor 1 (TC-S 7010) achieves a unique balance of high potency and exceptionally high selectivity (>1000-fold over Aurora B) that is superior to VX-680 and is specifically validated to not inhibit Aurora B or CDKs in cellular assays, making it the preferred choice for unambiguous Aurora A research .

Quantitative Differentiation Evidence for Aurora A Inhibitor 1 (TC-S 7010) Against Key Comparators


Biochemical Selectivity: 1000-Fold Selectivity for Aurora A over Aurora B, Outperforming VX-680

In cell-free kinase assays, Aurora A Inhibitor 1 (TC-S 7010) demonstrates an IC50 of 3.4 nM for Aurora A and 3,400 nM for Aurora B, yielding a 1000-fold selectivity window. This is explicitly noted to be better than the pan-Aurora inhibitor VX-680 (tozasertib), which inhibits Aurora A, B, and C at sub-nanomolar concentrations and is not selective . This high degree of selectivity is critical for experiments aimed at isolating Aurora A-specific functions.

Kinase Selectivity Aurora A Aurora B Cell-Free Assay Off-Target Profiling

Cellular Antiproliferative Activity in Colorectal Cancer Models: Potency Against HCT116 and HT-29 Cells

Aurora A Inhibitor 1 (TC-S 7010) displays potent antiproliferative activity in human colorectal carcinoma cell lines. It inhibits the proliferation of HCT116 cells with an IC50 of 190 nM and HT-29 cells with an IC50 of 2.9 μM after 4 days of treatment . This differential sensitivity provides a useful benchmark for cell line-specific studies. While many Aurora inhibitors show activity in these lines, the combination of high potency in HCT116 and the documented selectivity profile makes TC-S 7010 a preferred tool for cancer cell biology.

Cellular Pharmacology Colorectal Cancer Antiproliferative HCT116 HT-29

Mechanistic Selectivity in Cells: No Inhibition of Aurora B or CDKs in Cellular Assays

Unlike many other Aurora kinase inhibitors that retain off-target activity in a cellular context, Aurora A Inhibitor 1 (TC-S 7010) has been shown in cellular assays to exhibit no inhibition of Aurora B or cyclin-dependent kinases (CDKs) [1]. This is a critical distinction from compounds like the earlier-generation Aurora A inhibitor MLN8054, which is known to cause Aurora B inhibition at higher concentrations due to its less favorable selectivity window [2].

Cellular Target Engagement Kinase Selectivity Aurora B CDK Mechanism of Action

Defined Application Scenarios for Aurora A Inhibitor 1 (TC-S 7010) in Cell Biology and Cancer Research


Dissecting Aurora A vs. Aurora B Phenotypes in Mitotic Progression Studies

Due to its 1000-fold selectivity window over Aurora B, Aurora A Inhibitor 1 (TC-S 7010) is the ideal tool for live-cell imaging or fixed-cell assays where the goal is to unambiguously link a mitotic defect—such as centrosome separation failure, monopolar spindle formation, or altered G2/M timing—to the specific inhibition of Aurora A, avoiding the confounding cytokinesis failure and polyploidy that result from Aurora B inhibition [1].

Validating Aurora A as a Therapeutic Target in Colorectal Cancer Cell Lines

The well-characterized antiproliferative activity of Aurora A Inhibitor 1 (TC-S 7010) in HCT116 (IC50: 190 nM) and HT-29 (IC50: 2.9 μM) colorectal cancer cells makes it a reliable chemical probe for validating Aurora A dependency in these and related gastrointestinal cancer models . Researchers can use it as a benchmark control alongside siRNA-mediated knockdown or other Aurora A inhibitors to confirm on-target effects.

Chemical Genetic Studies Requiring a Clean Aurora A-Specific Inhibitor

The compound's demonstrated lack of Aurora B or CDK inhibition in cellular assays makes it a superior choice for chemical genetic screens and high-content imaging experiments. Unlike less selective inhibitors (e.g., MLN8054, VX-680), TC-S 7010 minimizes the risk of false-positive hits arising from polypharmacology, ensuring that observed phenotypes are more likely to be Aurora A-dependent.

In Vitro Kinase Assays and Structural Biology Studies on Aurora A

With a low nanomolar IC50 (3.4 nM) for Aurora A in cell-free assays , Aurora A Inhibitor 1 (TC-S 7010) is an excellent positive control compound for in vitro kinase activity assays, high-throughput screening campaigns, and X-ray crystallography studies aimed at understanding the structural basis of Aurora A inhibition and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurora A inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.